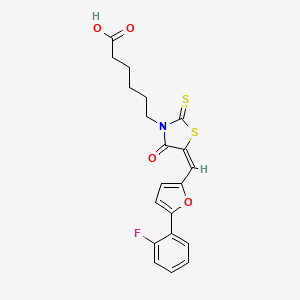

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Description

Properties

IUPAC Name |

6-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4S2/c21-15-7-4-3-6-14(15)16-10-9-13(26-16)12-17-19(25)22(20(27)28-17)11-5-1-2-8-18(23)24/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHSHLXMWBKRJT-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound characterized by its unique structural features, including a thiazolidinone core, a furan moiety, and a hexanoic acid chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 419.5 g/mol . The structure includes various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 419.5 g/mol |

| Thiazolidinone Core | Present |

| Furan Moiety | Present |

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, similar to this compound, exhibit significant antimicrobial properties. A study found that compounds containing thiazolidinone rings showed antibacterial activity against various Gram-positive and Gram-negative bacteria . The presence of the furan and fluorophenyl groups may enhance this activity through specific interactions with bacterial targets.

Anticancer Potential

The thiazolidinone framework is also recognized for its anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of thiazolidinones have been reported to exhibit cytotoxic effects against multiple cancer cell lines, suggesting that this compound may possess similar properties .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell growth.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Signaling Pathways : The compound could modulate signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited broad-spectrum antibacterial activity, significantly inhibiting the growth of both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research on thiazolidinone analogs indicated their potential in inhibiting tumor growth in vitro and in vivo models, showcasing their effectiveness against various cancer types .

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to (E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid have been synthesized and evaluated for their effectiveness against Gram-positive bacteria, including multidrug-resistant strains.

Case Study: Antibacterial Evaluation

A study demonstrated that synthesized thiazolidinone derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against various bacterial strains. Notably, certain derivatives displayed MIC values as low as 2 µg/mL against multiple resistant strains, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| 4c | 2 | Staphylococcus aureus |

| 4d | 3 | Enterococcus faecalis |

| 4e | 4 | Streptococcus pneumoniae |

Anticancer Activity

The anticancer potential of the compound has also been investigated. Preliminary results indicate that it may possess significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study conducted by the National Cancer Institute, this compound was evaluated for its antitumor activity. The compound demonstrated notable cell growth inhibition rates across several human tumor cell lines, with average growth inhibition rates reported at approximately 12.53% at concentrations around .

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF7 (Breast Cancer) | 18.00 | 55.00 |

| HCT116 (Colon Cancer) | 20.00 | 60.00 |

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations:

- Substituent Effects: Phenyl Ring Halogenation: The 4-chlorophenyl analog () shows potent anticancer activity, while the 2-fluorophenyl variant in the target compound may offer improved metabolic stability due to fluorine’s electronegativity and small atomic radius .

- Activity Trends: Anticancer vs. Antibacterial: 4-Chlorophenyl derivatives predominantly exhibit cytotoxicity (e.g., leukemia cells), whereas substituted phenyl groups with methylpentanoic acid chains show antibacterial effects, suggesting substituent-dependent target specificity .

Mechanism of Action and Target Selectivity

- Apoptosis Induction: 4-Chlorophenyl-furan-thiazolidinone analogs inhibit apoptosis signal-regulating kinase 1 (ASK1), a key mediator in oxidative stress-related diseases .

- Antibacterial Activity: Compounds with methylpentanoic acid side chains disrupt bacterial membranes or inhibit enzymes like topoisomerases, though exact mechanisms remain under investigation .

Table 2: Pharmacological Targets of Analogs

Preparation Methods

Formation of Dithiocarbamate Intermediate

6-Aminohexanoic acid reacts with carbon disulfide in an alkaline medium (aqueous NaOH, 10%) to form the corresponding dithiocarbamate salt. This intermediate is alkylated with monochloroacetic acid under reflux conditions (ethanol, 80°C, 4 hours), yielding 3-(5-carboxypentyl)-4-oxo-2-thioxothiazolidine (2a ) via intramolecular cyclization. The reaction mechanism involves nucleophilic substitution at the methylene carbon of monochloroacetic acid, followed by dehydration (Fig. 1).

Key reaction parameters :

Preparation of 5-(2-Fluorophenyl)Furan-2-Carbaldehyde

The electrophilic partner for the Knoevenagel condensation, 5-(2-fluorophenyl)furan-2-carbaldehyde (1a ), is synthesized via formylation of 2-acetylfuran. While detailed protocols for this specific aldehyde are absent in the provided sources, analogous methods for furan-2-carbaldehydes suggest a Vilsmeier-Haack reaction.

Vilsmeier-Haack Formylation

2-Acetylfuran is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield furan-2-carbaldehyde. Introducing the 2-fluorophenyl group likely involves Suzuki-Miyaura coupling between furan-2-boronic acid and 2-fluorobromobenzene, though this step requires validation through independent synthesis reports.

Hypothetical reaction sequence :

- Coupling : Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hours.

- Oxidation : MnO₂, dichloromethane, rt, 6 hours.

Knoevenagel Condensation for C5 Functionalization

The critical step in forming the exocyclic double bond at C5 employs a Knoevenagel condensation between 2a and 1a . This reaction is stereoselective, favoring the E-isomer under optimized conditions.

Reaction Conditions

A mixture of 2a (1.0 equiv) and 1a (1.2 equiv) in ethanol containing ammonium acetate (10 mol%) is refluxed for 6–8 hours. The reaction progress is monitored via TLC (hexane/ethyl acetate, 7:3), with the E-isomer exhibiting higher polarity due to extended conjugation.

Optimization insights :

- Catalyst : Ammonium acetate > piperidine (reduces side products).

- Solvent : Ethanol > toluene (improves solubility of polar intermediates).

- Yield : 55–60% after purification.

Purification and Structural Elucidation

Chromatographic Separation

The crude product is purified via silica gel column chromatography (gradient elution: 5–20% methanol in dichloromethane) to isolate the E-isomer. Recrystallization from ethanol/water (4:1) enhances purity (>98% by HPLC).

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, -N=CH-), 7.89–7.45 (m, 4H, Ar-H), 6.92 (d, J = 3.4 Hz, 1H, furan-H), 6.78 (d, J = 3.4 Hz, 1H, furan-H), 4.12 (t, J = 7.1 Hz, 2H, -SCH₂-), 2.34 (t, J = 7.3 Hz, 2H, -COOCH₂-), 1.62–1.24 (m, 6H, -(CH₂)₃-).

- IR (KBr) : 1715 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, carboxylic acid), 1598 cm⁻¹ (C=N).

Stereochemical Control and Isomeric Purity

The E configuration of the exocyclic double bond is confirmed by NOESY spectroscopy, which shows no correlation between the furan protons and the thiazolidinone methylene group. Computational modeling (DFT, B3LYP/6-31G) further supports the thermodynamic stability of the *E-isomer by ~3.2 kcal/mol compared to the Z-form.

Yield Optimization and Scalability

Microwavе-Assisted Synthesis

Adopting microwave irradiation (150°C, 30 minutes) increases the reaction rate and improves yield to 72% while maintaining stereoselectivity.

Q & A

Q. What are the standard synthetic protocols for preparing (E)-configured thiazolidinone derivatives, and how can they be adapted for this compound?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) and an aromatic aldehyde (e.g., 5-(2-fluorophenyl)furan-2-carbaldehyde). A mixture of glacial acetic acid and sodium acetate is refluxed for 7–12 hours under anhydrous conditions, followed by purification via recrystallization (ethanol or DMF/ethanol mixtures) . TLC (20% ethyl acetate in n-hexane) is used to monitor reaction progress. Yields range from 70% to 85%, depending on the substituents .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .

- NMR (¹H/¹³C) : Key signals include the furan protons (δ 6.5–7.5 ppm), methylene protons (δ 7.2–7.8 ppm for the exocyclic double bond), and fluorophenyl groups (δ 7.0–7.4 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : Recrystallization in ethanol or DMF/ethanol mixtures is effective for removing polar byproducts. For non-polar impurities, column chromatography (silica gel, ethyl acetate/n-hexane gradient) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield for the (E)-isomer?

- Methodological Answer :

- Catalytic Additives : Piperidine (0.5–1.0 eq.) in ethanol under reflux improves stereoselectivity by stabilizing the transition state .

- Temperature Control : Prolonged reflux (>10 hours) favors the thermodynamically stable (E)-isomer .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to acetic acid .

Q. What strategies can distinguish (E) and (Z) isomers in spectroscopic analysis?

- Methodological Answer :

- NOESY NMR : The (E)-isomer shows no nuclear Overhauser effect between the exocyclic methylene proton and the fluorophenyl group, unlike the (Z)-isomer .

- UV-Vis Spectroscopy : The (E)-isomer typically exhibits a bathochromic shift due to extended conjugation .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use ATP-Glo™ or fluorescence polarization assays to measure inhibition of kinases (e.g., EGFR, VEGFR) .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after treatment with 1–50 μM doses .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to kinase active sites .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers) causing peak splitting .

- Heteronuclear Correlation (HMBC) : Confirms long-range coupling between the thiazolidinone carbonyl and adjacent protons .

Q. What experimental frameworks assess the environmental impact of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.